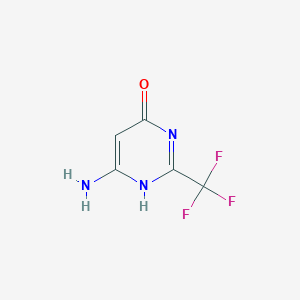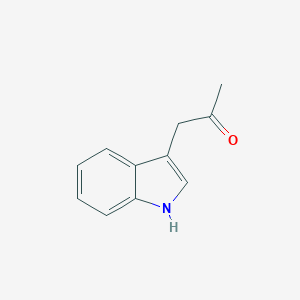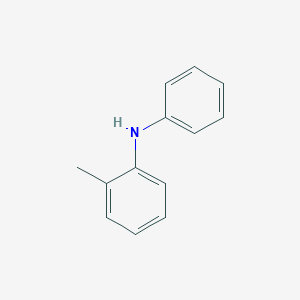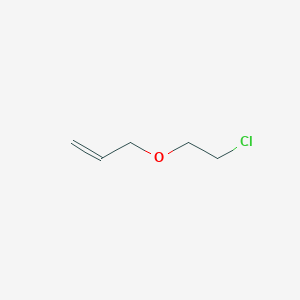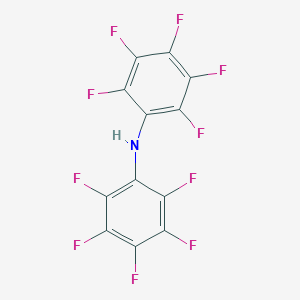
9beta-Estrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9beta-Estrone is a type of estrogen hormone that is produced in the body and plays a crucial role in various physiological processes. It is also known as 9beta-hydroxyestrone or 9beta-OHE1. In recent years, 9beta-Estrone has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug development, and environmental monitoring.
Mécanisme D'action
The mechanism of action of 9beta-Estrone is not fully understood. However, it is believed to act through estrogen receptors (ERs) and play a role in the regulation of gene expression. It has been found to bind to both ER-alpha and ER-beta receptors, which are present in various tissues throughout the body.
Biochemical and Physiological Effects:
9beta-Estrone has various biochemical and physiological effects on the body. It has been found to regulate bone metabolism, lipid metabolism, and glucose metabolism. It also plays a role in the regulation of the menstrual cycle and pregnancy. In addition, 9beta-Estrone has been found to have anti-inflammatory properties and can reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9beta-Estrone in lab experiments is its potential as a drug target for the treatment of breast cancer. It can also be used in environmental monitoring to detect the presence of estrogenic compounds. However, the synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry. In addition, the mechanism of action of 9beta-Estrone is not fully understood, which limits its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on 9beta-Estrone. One direction is to further investigate its potential as a drug target for the treatment of breast cancer. Another direction is to explore its role in the regulation of bone metabolism and its potential as a treatment for osteoporosis. In addition, further research is needed to fully understand the mechanism of action of 9beta-Estrone and its potential applications in various fields of research.
Conclusion:
In conclusion, 9beta-Estrone is a type of estrogen hormone that has various potential applications in scientific research. It can be synthesized from estrone using various chemical methods and has been found to have anti-cancer properties, regulate bone metabolism, and play a role in the regulation of the menstrual cycle and pregnancy. Despite its potential advantages, the synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications in various fields of research.
Méthodes De Synthèse
9beta-Estrone can be synthesized from estrone by using various chemical methods. One of the most commonly used methods involves the oxidation of estrone with potassium permanganate or chromium trioxide. Another method involves the use of enzymes such as cytochrome P450 enzymes to convert estrone into 9beta-Estrone. The synthesis of 9beta-Estrone is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
9beta-Estrone has various applications in scientific research. It has been found to have anti-cancer properties and can inhibit the growth of breast cancer cells. It has also been used in drug development as a potential drug target for the treatment of breast cancer. In addition, 9beta-Estrone has been used in environmental monitoring to detect the presence of estrogenic compounds in water and soil samples.
Propriétés
Numéro CAS |
1225-03-2 |
|---|---|
Nom du produit |
9beta-Estrone |
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(8R,9R,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16-,18-/m0/s1 |
Clé InChI |
DNXHEGUUPJUMQT-DFGXFYAUSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
